molecular formula C11H18O2 B8660887 1-(3-Hydroxy-3-methylbut-1-ynyl)cyclohexanol CAS No. 2960-28-3

1-(3-Hydroxy-3-methylbut-1-ynyl)cyclohexanol

Cat. No.: B8660887
CAS No.: 2960-28-3
M. Wt: 182.26 g/mol
InChI Key: KSLANYYODUTZEF-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-3-methylbut-1-ynyl)cyclohexanol is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

2960-28-3

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-(3-hydroxy-3-methylbut-1-ynyl)cyclohexan-1-ol

InChI

InChI=1S/C11H18O2/c1-10(2,12)8-9-11(13)6-4-3-5-7-11/h12-13H,3-7H2,1-2H3

InChI Key

KSLANYYODUTZEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1(CCCCC1)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-methyl-3-butyne-2-ol (25 g, 0.297 mol) in tetrahydrofuran (250 ml) is cooled to −78° C. under a nitrogen atmosphere and to this solution, n-butyl lithium (1.6 molar solution in hexanes, 410 ml, 0.65 mol) is added slowly over 1.5-2.0 hours. The reaction mixture is stirred for 1 hour at −78° C. and a solution of cyclohexanone (46.2 ml, 0.44 mol) in tetrahydrofuran (46 ml) is added. The reaction mixture is stirred at −78° C. for one hour and allowed to come to ambient temperature and stirred at ambient temperature for 2-3 hours. The reaction mixture is cooled to 10° C. and quenched with ice cold water. The mixture is extracted with dichloromethane (3×250 ml), the organic phases are combined, washed with water, and dried over anhydrous sodium sulfate. The mixture is filtered, and the filtrate is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to give 1-(3-hydroxy-3-methylbut-1-ynyl)cyclohexanol (20 g) as a colourless oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
410 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
46.2 mL
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
solvent
Reaction Step Two

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